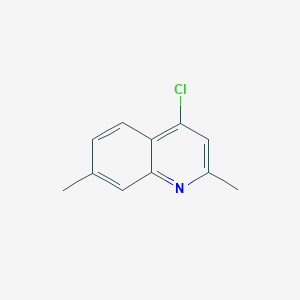

4-Chloro-2,7-dimethylquinoline

Description

Fundamental Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline scaffold is of fundamental importance in modern chemical research, primarily due to its widespread presence in biologically active compounds and functional materials. nih.govsmolecule.com This nitrogen-containing heterocyclic motif is a key structural component in numerous pharmaceuticals, agrochemicals, and dyes. Current time information in Bangalore, IN.vulcanchem.com Its significance stems from the diverse pharmacological activities exhibited by its derivatives, including antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties. smolecule.comcymitquimica.com

In medicinal chemistry, the quinoline core is a cornerstone for drug discovery. iucr.org The historical success of quinoline-based drugs like quinine (B1679958) and chloroquine (B1663885) for treating malaria has spurred continuous research into new derivatives. smolecule.com The structural rigidity and the ability to be functionalized at various positions allow for the fine-tuning of steric and electronic properties, enabling the design of molecules that can interact with specific biological targets with high affinity and selectivity.

Beyond medicine, quinoline derivatives are integral to materials science. Their aromatic nature and electron-deficient characteristics contribute to their use in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic materials. vulcanchem.com The versatility of the quinoline scaffold ensures its continued relevance as a target for synthetic chemists and a source of innovation across multiple scientific disciplines. smolecule.com

Historical Development of Quinoline Synthetic Methodologies and Their Evolution

The journey of quinoline synthesis began in the 19th century with its initial isolation from coal tar. The first major synthetic breakthrough came in 1880 with the Skraup synthesis, a method involving the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). Current time information in Bangalore, IN. This was soon followed by other classical named reactions that have become staples in heterocyclic chemistry.

Several key historical methods for quinoline synthesis include:

Doebner-von Miller Reaction: An extension of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones reacting with anilines. Current time information in Bangalore, IN.

Combes Synthesis: Involves the reaction of anilines with β-diketones.

Friedländer Synthesis: A condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.

Conrad-Limpach-Knorr Synthesis: Utilizes the reaction of anilines with β-ketoesters.

These traditional methods, while foundational, often required harsh reaction conditions, such as high temperatures and strong acids. The evolution of synthetic organic chemistry has led to the development of more efficient and environmentally benign methodologies. ontosight.ai Modern approaches often employ transition-metal catalysis, microwave-assisted synthesis, and multicomponent reactions to achieve higher yields, greater functional group tolerance, and improved regioselectivity under milder conditions. researchgate.netrasayanjournal.co.in This progression reflects a broader shift in chemical synthesis towards more sustainable and atom-economical processes. ontosight.ai

Positioning of Substituted Quinolines, including 4-Chloro-2,7-dimethylquinoline, in Modern Organic Chemistry and Materials Science

Substituted quinolines, such as this compound, are pivotal intermediates and target molecules in modern organic chemistry and materials science. The identity and position of substituents on the quinoline ring profoundly influence the molecule's physical, chemical, and biological properties. cymitquimica.com The chloro and methyl groups in this compound, for instance, impart specific characteristics that can be exploited in further synthetic transformations.

The chlorine atom at the 4-position is a particularly useful functional handle. It acts as a leaving group, facilitating nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of other functional groups, making compounds like this compound valuable precursors for creating libraries of new molecules for drug screening and materials development. Current time information in Bangalore, IN. The methyl groups, in turn, can influence the molecule's solubility, lipophilicity, and steric profile, which are critical parameters for biological activity and material properties.

In contemporary research, substituted quinolines are actively investigated for a range of applications. In medicinal chemistry, they are scaffolds for developing novel anticancer and antimicrobial agents. cymitquimica.comiucr.org In materials science, the tailored electronic properties of substituted quinolines make them candidates for use in organic electronics, such as in the fabrication of organic field-effect transistors (OFETs) and as components of metal-organic frameworks (MOFs). Current time information in Bangalore, IN. While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are representative of those found in compounds of high interest in these advanced fields. Its availability from chemical suppliers suggests its utility as a building block in synthetic endeavors. bldpharm.com

Data Tables

Table 1: Physicochemical Properties of this compound and a Related Isomer

| Property | Value for this compound | Value for 2-Chloro-4,7-dimethylquinoline nih.gov |

| CAS Number | 74949-20-5 | 88499-92-7 |

| Molecular Formula | C₁₁H₁₀ClN | C₁₁H₁₀ClN |

| Molecular Weight | 191.66 g/mol | 191.65 g/mol |

| IUPAC Name | This compound | 2-chloro-4,7-dimethylquinoline |

| XLogP3 | Data not available | 3.9 |

| Hydrogen Bond Donor Count | Data not available | 0 |

| Hydrogen Bond Acceptor Count | Data not available | 1 |

| Rotatable Bond Count | Data not available | 0 |

Note: Detailed experimental data for this compound is limited in the reviewed literature. Properties of the isomer 2-Chloro-4,7-dimethylquinoline are provided for comparative context.

Table 2: Overview of Key Historical Quinoline Syntheses

| Synthesis Name | Year Developed | Key Reactants |

| Skraup Synthesis | 1880 | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent |

| Doebner-von Miller Reaction | 1881 | Aniline, α,β-Unsaturated Carbonyl Compound |

| Friedländer Synthesis | 1882 | 2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene Group |

| Combes Synthesis | 1888 | Aniline, β-Diketone |

| Conrad-Limpach Synthesis | 1887 | Aniline, β-Ketoester |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,7-dimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-3-4-9-10(12)6-8(2)13-11(9)5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLSHUULSRGNCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CC(=C2C=C1)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 4 Chloro 2,7 Dimethylquinoline and Analogous Halogenated Alkylquinolines

Exploration of Classical Quinoline (B57606) Annulation Reactions for 4-Chloro-2,7-dimethylquinoline Synthesis

Classical quinoline syntheses, developed in the late 19th century, remain fundamental to constructing the quinoline core. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives or other ortho-substituted benzene (B151609) rings with carbonyl compounds or their equivalents. While often requiring harsh conditions, their adaptability allows for the synthesis of a wide array of substituted quinolines, including halogenated and alkylated analogs.

The Friedländer synthesis is a widely utilized reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive methyl or methylene (B1212753) group adjacent to a carbonyl). This reaction can be catalyzed by either acids or bases to produce substituted quinolines.

Two primary mechanistic pathways are proposed for the Friedländer condensation.

Aldol (B89426) Condensation First: The reaction initiates with an aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene ketone. This is followed by cyclization and dehydration (imine formation) to yield the quinoline ring.

Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amine of the 2-aminoaryl ketone and the carbonyl of the second reactant. This intermediate then undergoes an intramolecular aldol-type reaction, followed by dehydration to form the final quinoline product.

The applicability of the Friedländer synthesis for producing halogenated alkylquinolines like this compound is well-established. The reaction allows for the use of appropriately substituted starting materials to generate diverse substitution patterns in a single step. For instance, the synthesis of this compound would theoretically involve the reaction of 2-amino-4-chlorobenzaldehyde (B1279505) with pentan-2,4-dione, though specific starting materials can vary. Modern variations have focused on improving efficiency and environmental friendliness through methods like microwave irradiation and the use of solid acid catalysts, which have proven effective for assembling halogenated quinolines.

Table 1: Comparison of Proposed Friedländer Synthesis Mechanisms

| Step 1 | Intermediate 1 | Step 2 | Intermediate 2 | Final Product |

|---|---|---|---|---|

| Aldol Reaction | Aldol Adduct | Dehydration | α,β-Unsaturated Carbonyl | Quinoline |

| Schiff Base Formation | Imine (Schiff Base) | Intramolecular Aldol Reaction | Cyclized Aldol Adduct | Quinoline |

Several classical named reactions provide routes to the quinoline core, each with distinct starting materials and conditions that can be adapted for substituted products.

Skraup Synthesis : This is one of the oldest methods for quinoline synthesis, involving the reaction of an aromatic amine (like aniline) with glycerol (B35011), sulfuric acid, and an oxidizing agent such as nitrobenzene (B124822) or arsenic acid. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by acid-catalyzed cyclization and oxidation to form the quinoline. To produce substituted quinolines, substituted anilines are used as starting materials. For example, using 3-methylaniline would lead to the formation of 7-methylquinoline.

Doebner-von Miller Reaction : This reaction is a modification of the Skraup synthesis. It utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, reacting them with an aromatic amine in the presence of an acid catalyst, such as a Lewis acid (e.g., tin tetrachloride) or a Brønsted acid. This method is particularly useful for synthesizing quinolines with substituents on the pyridine (B92270) ring. The in-situ generation of the α,β-unsaturated carbonyl from two carbonyl compounds via an aldol condensation is known as the Beyer method.

Combes Synthesis : The Combes synthesis produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of a primary arylamine with a β-diketone. The reaction first forms an intermediate Schiff base (specifically, an enamine), which then undergoes cyclization and dehydration in the presence of a strong acid like concentrated sulfuric acid. The choice of substituted aniline and β-diketone directly dictates the substitution pattern of the final quinoline product.

Table 2: Overview of Classical Quinoline Syntheses

| Synthesis Name | Key Reactants | Catalyst/Conditions | Typical Product |

|---|---|---|---|

| Skraup | Aromatic Amine, Glycerol, Oxidizing Agent | Concentrated H₂SO₄ | Unsubstituted or Benzo-ring Substituted Quinolines |

| Doebner-von Miller | Aromatic Amine, α,β-Unsaturated Carbonyl | Acid (Lewis or Brønsted) | Pyridine-ring Substituted Quinolines |

| Combes | Aromatic Amine, β-Diketone | Concentrated Acid (e.g., H₂SO₄) | 2,4-Disubstituted Quinolines |

The Conrad-Limpach-Knorr and Pfitzinger reactions offer alternative pathways to quinoline derivatives, particularly quinolones and quinoline carboxylic acids, which can be precursors to alkylquinolines.

Conrad-Limpach-Knorr Synthesis : This method involves the reaction of an arylamine with a β-ketoester. The reaction conditions, particularly temperature, determine the final product. At lower temperatures, a nucleophilic addition of the amine to the ester carbonyl occurs, leading to a β-amino acrylate (B77674), which upon heating undergoes cyclization to form a 4-hydroxyquinoline (B1666331) (4-quinolone). At higher temperatures, the initial reaction is the formation of an enamine via condensation with the ketone carbonyl, which upon cyclization yields a 2-hydroxyquinoline (B72897) (2-quinolone). This method is a cornerstone for accessing the quinolone scaffold.

Pfitzinger Reaction : The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a versatile method for synthesizing quinoline-4-carboxylic acids. It involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base. The reaction mechanism begins with the basic hydrolysis of the isatin amide bond to form an intermediate keto-acid. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the substituted quinoline-4-carboxylic acid. These carboxylic acids can then be subjected to further chemical modifications.

Contemporary and Green Approaches to this compound Synthesis

Modern synthetic chemistry has focused on developing more efficient, atom-economical, and environmentally benign methods for constructing complex molecules. These approaches often involve multicomponent reactions or the use of transition metal catalysts to achieve high yields and selectivity under milder conditions than classical methods.

Multicomponent reactions (MCRs) are processes where three or more reactants are combined in a single step to form a product that incorporates portions of all the starting materials. These reactions are highly efficient and align with the principles of green chemistry by reducing the number of synthetic steps, solvent waste, and purification efforts.

One notable example is the catalyst- and additive-free three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes to produce multiply substituted quinolines. This method proceeds through the formation of N-arylnitrilium salts which then undergo cycloaddition with the alkyne to directly form the quinoline ring without requiring an oxidation step. The Pfitzinger reaction has also been adapted into a multicomponent format, for example, by reacting isatin, an aminouracil, and an isoxazole (B147169) under acid catalysis to generate complex quinoline structures.

Transition metal catalysis has revolutionized organic synthesis, and the construction of quinoline scaffolds is no exception. These methods often proceed through pathways like C-H bond activation, oxidative annulation, or catalytic cyclization, offering high regioselectivity and functional group tolerance under mild conditions.

Several transition metals have been employed effectively:

Rhodium (Rh) : Rhodium catalysts can facilitate the cyclization between aniline derivatives and alkynyl esters through an ortho-C–H bond activation pathway.

Cobalt (Co) : Simple, ligand-free cobalt salts, such as Co(OAc)₂, can catalyze the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones to afford a variety of substituted quinolines.

Copper (Cu) : Copper-catalyzed [4+1+1] annulation strategies have been developed to access 2,3-disubstituted quinolines.

Palladium (Pd) : Palladium-catalyzed oxidative cyclization of substrates like aryl allyl alcohols and anilines provides a direct route to quinoline derivatives under redox-neutral conditions.

Nickel (Ni) : Nickel catalysts have been used for the cyclization of 2-iodoanilines with ynones, where the aniline is pre-activated for the reaction.

These contemporary strategies represent a significant advancement over classical methods, providing more sustainable and versatile routes for the synthesis of complex halogenated alkylquinolines.

Table 3: Examples of Transition Metals in Quinoline Synthesis

| Metal Catalyst | Reaction Type | Reactants | Advantage |

|---|---|---|---|

| Rhodium (Rh) | C-H Activation/Cyclization | Aniline, Alkynyl Ester | High Regioselectivity |

| Cobalt (Co) | Dehydrogenative Cyclization | 2-Aminoaryl Alcohol, Ketone | Inexpensive, Ligand-Free |

| Copper (Cu) | [4+1+1] Annulation | Anthranils, Ammonium Salts | Mild Conditions |

| Palladium (Pd) | Oxidative Cyclization | Aryl Allyl Alcohol, Aniline | Redox-Neutral |

| Nickel (Ni) | Cyclization | 2-Iodoaniline, Ynone | Uses Pre-activated Substrates |

Sustainable Chemical Processes for Quinoline Synthesis

In line with the principles of green chemistry, significant efforts have been directed toward developing sustainable synthetic processes for quinolines. acs.org These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency by employing environmentally friendly solvents, reusable catalysts, and alternative energy sources. acs.orgijpsjournal.com

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. ijpsjournal.comnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours or days to mere minutes, while also improving reaction yields and the purity of the final compounds. nih.govacs.org This is achieved through the rapid and efficient heating of the reaction mixture, often to temperatures and pressures above the solvent's boiling point. frontiersin.org

The Friedländer synthesis, a classic method for preparing quinolines, has been significantly optimized using microwave technology. researchgate.net For instance, the reaction of 2-aminophenylketones with cyclic ketones in neat acetic acid under microwave irradiation at 160 °C can be completed in just 5 minutes in excellent yield, whereas the conventional, unassisted reaction takes several days and results in a very poor yield. researchgate.net Microwave-assisted protocols have been successfully applied to various quinoline syntheses, including multicomponent reactions, demonstrating broad applicability and efficiency. acs.orgnih.gov

| Reaction Type | Conditions (Conventional) | Time (Conventional) | Yield (Conventional) | Conditions (Microwave) | Time (Microwave) | Yield (Microwave) | Reference |

|---|---|---|---|---|---|---|---|

| Skraup Synthesis (7-amino-8-methylquinoline) | Conventional Heating | 3 hours | 52% | Microwave Irradiation | 30 minutes | 50% | nih.gov |

| Friedländer Synthesis | Acetic acid catalyst in organic solvent, Room Temp | Several days | Very poor | Neat acetic acid, 160 °C | 5 minutes | Excellent | researchgate.net |

| Three-component synthesis of Dihydropyridopyrimidine | DMF, Reflux | 20 hours | 38% | DMF, 130 °C | 8 minutes | 82% | acs.org |

To further enhance the environmental credentials of quinoline synthesis, researchers have developed methodologies that operate under solvent-free and, in some cases, catalyst-free conditions. jocpr.com These approaches directly address the environmental concerns associated with volatile and often toxic organic solvents. jocpr.com

Solvent-free reactions are frequently conducted by heating a mixture of the neat reactants, sometimes with the aid of a solid-supported catalyst or under microwave irradiation. nih.gov For example, polysubstituted quinolines can be synthesized via the Friedländer annulation by condensing 2-aminoaryl ketones with 1,3-dicarbonyl compounds under solvent-free conditions at elevated temperatures, achieving good to high yields in a short time. nih.gov Several studies have demonstrated the use of nanocatalysts in solvent-free conditions for efficient quinoline synthesis. nih.gov Beyond just eliminating the solvent, some methods have been developed that proceed without any catalyst at all, representing a highly eco-friendly and straightforward protocol for quinoline synthesis. jocpr.com These methods provide significant environmental and economic advantages over traditional synthetic routes. acs.orgjocpr.com

Utilization of Heterogeneous and Reusable Catalytic Systems

The shift towards green and sustainable chemistry has spurred the development of heterogeneous catalysts for quinoline synthesis, which offer significant advantages in terms of separation, recovery, and reusability. citedrive.com These solid-phase catalysts mitigate the waste-generation problems associated with homogeneous systems. nih.gov

A variety of materials have been successfully employed as reusable catalysts. For instance, heterogeneous cobalt oxide has proven effective for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines under mild conditions. organic-chemistry.org Similarly, single-atom iron catalysts have demonstrated superior performance in acceptorless dehydrogenative coupling for quinoline synthesis, outperforming many homogeneous and nanocatalyst systems. organic-chemistry.org The development of metal-free heterogeneous catalysts is also a significant area of research. Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) has been used to effectively catalyze the Friedländer synthesis, demonstrating high product yields and notable recyclability under mild, solvent-free conditions. nih.gov Nanocatalysts, particularly those based on copper, have been investigated for their efficiency in various chemical reactions, including the synthesis of quinoline derivatives. nih.gov

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Heterogeneous Cobalt Oxide | Aerobic Dehydrogenation | Effective under mild conditions, good yields. | organic-chemistry.org |

| Single-Atom Iron Catalyst | Acceptorless Dehydrogenative Coupling | Outperforms homogeneous and nanocatalyst systems. | organic-chemistry.org |

| Brønsted Acid Functionalized g-C₃N₄ | Friedländer Annulation | Metal-free, high yield under solvent-free conditions, recyclable. | nih.gov |

| Copper-based Nanocatalysts | Multicomponent Synthesis | High yields in short reaction times, solvent-free conditions. | nih.gov |

Oxidative Annulation Strategies for Quinoline Ring Construction

Oxidative annulation has emerged as a powerful strategy for constructing the quinoline core, leveraging innovative techniques such as catalytic C–H bond activation, transition-metal-free protocols, and photo-induced cyclization. mdpi.comscilit.com These methods often utilize simple and readily available precursors, enhancing molecular reactivity and reaction efficiency through the synergistic interplay of catalysts, oxidants, and solvents. mdpi.com

Transition metal-catalyzed C-H bond activation is a cornerstone of modern synthetic chemistry, enabling the direct formation of C-C and C-N bonds required for the quinoline framework. mdpi.comrsc.org This atom-economical approach avoids the need for pre-functionalized substrates. Various metal catalysts, including rhodium, cobalt, and copper, have been employed to achieve this transformation. For example, Rh(III)-catalyzed oxidative annulation of functionalized pyridines with two alkyne molecules can selectively produce quinolines, with the outcome being dependent on the oxidant used. snnu.edu.cn Similarly, Co(III)-catalyzed C-H activation allows for the direct synthesis of a broad range of quinolines from simple anilines and alkynes. organic-chemistry.org Copper-catalyzed systems have also been developed for the aerobic oxidative dehydrogenative annulation of anilines and aldehydes, proceeding through C-H functionalization and subsequent C-C/C-N bond formation. acs.orgorganic-chemistry.org

| Metal Catalyst | Reactants | Reaction Type | Reference |

|---|---|---|---|

| Rhodium (Rh) | Pyridines and Alkynes | Oxidative Annulation | snnu.edu.cn |

| Cobalt (Co) | Anilines and Alkynes | C-H Activation/Cyclization | organic-chemistry.org |

| Copper (Cu) | Anilines and Aldehydes | Aerobic Oxidative Dehydrogenative Annulation | organic-chemistry.org |

| Ruthenium (Ru) | Enaminones and Anthranils | Aza-Michael Addition and Intramolecular Annulation | mdpi.com |

Dehydration is a critical step in many quinoline syntheses, particularly in cyclization reactions that form the heterocyclic ring. Dehydrogenative coupling reactions, often catalyzed by transition metals, provide an efficient route to quinolines from precursors like 2-aminoaryl alcohols and ketones or nitriles. organic-chemistry.orgresearchgate.net These protocols are environmentally benign and can proceed under mild conditions. For instance, a convenient and eco-friendly nickel-catalyzed synthesis of quinoline proceeds via a double dehydrogenative coupling starting from 2-aminobenzyl alcohol. organic-chemistry.org The mechanism involves the formation of an intermediate that subsequently undergoes cyclization with the loss of a water molecule to yield the aromatic quinoline ring. This approach is fundamental to classic methods like the Combes synthesis and has been adapted in modern catalytic systems. iipseries.orgwikipedia.org

Visible-light photocatalysis offers a green and sustainable approach to organic synthesis, and it has been successfully applied to the construction of quinolines. mdpi.com These methods can operate under mild, often room-temperature conditions, using light as a renewable energy source. organic-chemistry.org Various photocatalytic systems have been developed, including those using organic dyes, semiconductor nanomaterials, or metal complexes. mdpi.comrsc.org For example, a visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols can provide quinolines in good yields using anthraquinone (B42736) as an organic photocatalyst and DMSO as an oxidant. organic-chemistry.org Another approach utilizes a nontoxic and inexpensive titanium dioxide catalyst under aerobic conditions. organic-chemistry.org These reactions typically proceed through the generation of radical intermediates upon photo-excitation, which then engage in a cascade of reactions leading to the final cyclized product. mdpi.com Oxidant-free conditions have also been achieved using dual-catalyst systems that combine a photocatalyst with a proton reduction co-catalyst, producing H₂ as the only byproduct. acs.org

Precursor-Directed Synthesis of this compound

The synthesis of a specifically substituted quinoline such as this compound relies on precursor-directed strategies where the substitution pattern of the final product is determined by the choice of starting materials. Classic condensation and cyclization reactions are particularly effective for this purpose.

The reaction between substituted anilines and β-dicarbonyl compounds, such as β-keto esters or β-diketones, is a foundational method for quinoline synthesis, exemplified by reactions like the Combes and Conrad-Limpach syntheses. iipseries.orgpharmaguideline.com The Combes synthesis involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure of the resulting Schiff base intermediate. wikipedia.org

To synthesize a molecule like this compound, the Combes reaction provides a direct route. The specific precursors would be 3-chloroaniline (B41212) and acetylacetone (B45752) (a β-diketone). The reaction mechanism proceeds first through the formation of an enamine intermediate from the aniline and the β-diketone, followed by acid-catalyzed electrophilic cyclization onto the aromatic ring and subsequent dehydration to yield the final substituted quinoline. iipseries.orgwikipedia.org The positions of the substituents on the aniline and the structure of the β-dicarbonyl compound directly dictate the final substitution pattern of the quinoline product. For instance, the synthesis of 2,4-dimethyl-7-chloroquinoline has been demonstrated using m-Chloroaniline in a Combes synthesis. iipseries.org

| Aniline Precursor | β-Diketone Precursor | Resulting Quinoline Product | Reference |

|---|---|---|---|

| Aniline | Acetylacetone | 2,4-Dimethylquinoline | wikipedia.org |

| m-Chloroaniline | Acetylacetone | 2,4-Dimethyl-7-chloroquinoline | iipseries.org |

| 3-Methylaniline (m-Toluidine) | Acetylacetone | 2,4,7-Trimethylquinoline |

Strategic Introduction of Halogen and Alkyl Substituents on the Quinoline Core

The synthesis of specifically substituted quinolines, such as this compound, requires a carefully planned strategy to ensure the correct placement of each functional group on the heterocyclic core. The introduction of alkyl and halogen substituents can be achieved by either functionalizing a pre-formed quinoline ring or by constructing the ring from precursors already bearing the desired groups. The latter approach often provides superior control over the final arrangement of substituents.

A primary strategy for synthesizing the 2,7-dimethylquinoline (B1584490) framework involves classical quinoline syntheses using an appropriately substituted aniline. The Doebner-von Miller reaction, for instance, utilizes the reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.org To obtain the 2,7-dimethyl arrangement, m-toluidine (B57737) is reacted with crotonaldehyde (B89634) in the presence of an acid catalyst and an oxidizing agent. This reaction assembly provides the necessary components for both the C2 and C7 methyl groups.

Once the 2,7-dimethylquinoline core is assembled, the subsequent introduction of a chlorine atom at the C4 position must be addressed. Direct electrophilic chlorination of the dimethylquinoline ring is often problematic, as it can lead to a mixture of isomers and lacks regioselectivity for the desired C4 position. A more strategic and widely employed method involves the synthesis of a 4-hydroxyquinoline intermediate, which can then be cleanly converted to the 4-chloro derivative.

The Conrad-Limpach synthesis is a powerful method for generating 4-hydroxyquinolines. In this approach, m-toluidine is reacted with a β-ketoester, such as ethyl acetoacetate (B1235776). The reaction proceeds through two key thermal stages: an initial condensation at a lower temperature to form an enamine intermediate (a β-anilinoacrylate), followed by a high-temperature cyclization (around 250 °C) to yield 2,7-dimethylquinolin-4-ol (B3348159). This intermediate provides a chemically distinct handle at the C4 position. The conversion of the 4-hydroxyl group to the 4-chloro substituent is then reliably achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This two-step sequence—building the substituted 4-hydroxyquinoline followed by chlorination—represents a robust and highly regioselective strategy for accessing 4-chloro-substituted quinolines.

An alternative, though less common, strategy for halogenation involves the activation of the quinoline ring via N-oxide formation. Treating 2,7-dimethylquinoline with an oxidizing agent (e.g., m-CPBA) would yield the corresponding N-oxide. This modification alters the electronic properties of the ring, making the C2 and C4 positions susceptible to nucleophilic attack. Subsequent reaction with a chlorinating agent like POCl₃ or PPh₃/Cl₃CCN can introduce a chlorine atom, although regioselectivity between the C2 and C4 positions must be carefully controlled. researchgate.net However, for obtaining the 4-chloro isomer specifically, the synthesis via the 4-hydroxy intermediate is generally the more dependable method.

Table 1: Key Synthetic Reactions for Substituted Quinolines

| Reaction Name | Reactants | Product Type | Strategic Purpose |

|---|---|---|---|

| Doebner-von Miller Reaction | m-Toluidine + Crotonaldehyde | 2,7-Dimethylquinoline | Forms the core dimethylquinoline structure. |

| Conrad-Limpach Synthesis | m-Toluidine + Ethyl Acetoacetate | 2,7-Dimethylquinolin-4-ol | Creates the key intermediate for regioselective C4-chlorination. |

| Chlorination | 2,7-Dimethylquinolin-4-ol + POCl₃ | This compound | Specifically introduces the chlorine atom at the C4 position. |

Regiochemical Control in this compound Formation

Achieving the precise substitution pattern of this compound hinges on exerting strict regiochemical control during the synthesis of the quinoline ring and the subsequent halogenation step. The final location of each substituent is not accidental but is dictated by the choice of starting materials and reaction mechanisms.

Control of Alkyl Group Placement (C2 and C7)

The positions of the two methyl groups are determined during the initial ring-forming reaction.

The C7-Methyl Group: The origin of the methyl group on the benzene portion of the quinoline is the starting aniline. The use of m-toluidine is the critical decision that ensures the methyl group will be located at either the C5 or C7 position in the final product. During acid-catalyzed cyclization reactions like the Doebner-von Miller or Skraup syntheses, the ring closure preferentially occurs at the position para to the amino group (leading to the 7-substituted product) over the ortho position (leading to the 5-substituted product). This preference is due to reduced steric hindrance, making 2,7-dimethylquinoline the major isomer formed from the reaction of m-toluidine. acs.orgbrieflands.com

The C2-Methyl Group: The substituent at the C2 position is derived from the carbonyl-containing reactant. In the Doebner-von Miller synthesis, the methyl group from crotonaldehyde ultimately becomes the C2-substituent. wikipedia.org Similarly, in the Combes synthesis, which reacts an aniline with a β-diketone, the choice of acetylacetone (2,4-pentanedione) leads to the formation of a 2,4-dimethylquinoline. wikipedia.org For the synthesis of 2,7-dimethylquinolin-4-ol via the Conrad-Limpach pathway, the methyl ketone portion of ethyl acetoacetate gives rise to the C2-methyl group.

Control of Halogen Placement (C4)

The regioselective introduction of the chlorine atom at the C4 position is the most challenging aspect, and direct halogenation of the 2,7-dimethylquinoline ring is not a viable method for achieving this specific outcome. Electrophilic attack on the quinoline ring does not reliably favor the C4 position, and mixtures of products would be expected.

Therefore, absolute regiochemical control is achieved by building a latent functionality into the C4 position during the ring synthesis itself. The Conrad-Limpach synthesis is the superior strategy in this regard. By design, this reaction sequence produces a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form). The hydroxyl group at C4 is not a directing group for a subsequent reaction but is itself the target for substitution.

The subsequent reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃) is a highly specific substitution reaction (a nucleophilic substitution on the protonated hydroxyl group or its phosphate (B84403) ester), not an aromatic substitution. This mechanism ensures that the chlorine atom replaces the hydroxyl group exclusively at the C4 position, with no formation of other chloro-isomers. This "synthesis-by-design" approach, where the desired position for halogenation is first prepared as a reactive hydroxyl group, is the key to unequivocal regiochemical control in the formation of this compound.

Table 2: Summary of Regiochemical Control

| Target Substituent | Position | Controlling Factor | Reaction/Reagent | Rationale |

|---|---|---|---|---|

| Methyl | C7 | Choice of Aniline | m-Toluidine | Cyclization occurs preferentially at the less sterically hindered para-position to the directing amino group. acs.org |

| Methyl | C2 | Choice of Carbonyl Reactant | Ethyl Acetoacetate / Crotonaldehyde | The structure of the β-ketoester or α,β-unsaturated aldehyde dictates the C2-substituent. |

| Chloro | C4 | Synthesis of Intermediate | Conrad-Limpach Synthesis | Creates a 4-hydroxyquinoline, pre-installing a functional group at the target position. |

| Chloro | C4 | Chlorination Method | POCl₃ | Specific substitution of the C4-hydroxyl group, avoiding electrophilic addition to other ring positions. |

Chemical Reactivity and Derivatization Pathways of 4 Chloro 2,7 Dimethylquinoline

Nucleophilic Substitution Reactions of the Chlorine Atom in 4-Chloro-2,7-dimethylquinoline

The chlorine atom at the C4-position of the quinoline (B57606) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed during the reaction. This pathway is a cornerstone for the functionalization of the this compound core.

Reaction with Various Nucleophiles for Functionalization (e.g., Amines, Thiols, Hydrazine (B178648) Hydrate)

A range of nucleophiles can readily displace the C4-chloride, leading to a diverse array of substituted 2,7-dimethylquinoline (B1584490) derivatives.

Amines: Primary and secondary amines react with 4-chloroquinolines to furnish 4-aminoquinoline (B48711) derivatives. These reactions are typically carried out by heating the chloroquinoline with an excess of the amine, sometimes in a solvent or under neat conditions. For instance, the synthesis of various 4-aminoquinoline compounds is achieved through the aromatic nucleophilic substitution on 7-substituted-4-chloro-quinolines with an excess of monoaminoalkane or diaminoalkane nih.gov. The reaction of 4-chloroquinazoline (B184009) with amines in water in the presence of potassium fluoride (B91410) also results in a facile SNAr reaction and N-arylation researchgate.net.

Thiols: Thiolates, being potent nucleophiles, can displace the chlorine atom to form 4-thioether derivatives. While direct studies on this compound are not prevalent, the reaction of other activated chloroheterocycles like 4-chloro-7-nitrobenzofurazan (B127121) with thiols demonstrates the formation of 4-thio derivatives nih.gov. The reaction of thiols can sometimes lead to multiple products depending on the reaction conditions and the nature of the thiol nih.gov.

Hydrazine Hydrate (B1144303): The reaction of 4-chloroquinoline (B167314) derivatives with hydrazine hydrate typically yields 4-hydrazinoquinolines. These reactions are often performed by heating the reactants in a suitable solvent like ethanol (B145695) rsc.orgheteroletters.orgchemicalbook.com. The resulting hydrazinoquinolines are valuable intermediates for the synthesis of more complex heterocyclic systems rsc.orgrsc.org.

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Primary/Secondary Amines | 4-Amino-2,7-dimethylquinolines | Heating with excess amine, neat or in a solvent nih.gov. |

| Thiols/Thiolates | 4-(Alkyl/Arylthio)-2,7-dimethylquinolines | Reaction with the corresponding thiol or thiolate, often in the presence of a base. |

| Hydrazine Hydrate | 4-Hydrazino-2,7-dimethylquinoline | Refluxing in a solvent like ethanol heteroletters.orgchemicalbook.com. |

Electrophilic Substitution Reactions on the Quinoline Ring System of this compound

The quinoline ring system is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom. However, the presence of two activating methyl groups in this compound can facilitate such reactions under specific conditions. Electrophilic attack typically occurs on the benzene ring (positions 5, 6, and 8) rather than the pyridine (B92270) ring.

Directed Substitution at Methyl Group Positions and Aromatic Ring

The methyl groups at positions 2 and 7, and the chlorine atom at position 4, direct incoming electrophiles. The methyl groups are ortho-, para-directing and activating, while the chlorine atom is ortho-, para-directing but deactivating. The interplay of these directing effects will determine the regioselectivity of the substitution. For electrophilic attack on the carbocyclic ring, the C5 and C8 positions are generally favored in quinoline itself. In this compound, the C5 and C8 positions are ortho and para to the C7-methyl group, respectively, and are likely sites for substitution. The C6 position is also a possibility.

While specific studies on the electrophilic substitution of this compound are limited, related quinoline synthesis methodologies, such as the Doebner-Von Miller reaction, allow for the creation of a variety of substitution patterns on the quinoline core metu.edu.tr.

Oxidation and Reduction Chemistry of this compound

The this compound molecule possesses sites amenable to both oxidation and reduction.

Oxidation: The methyl groups are susceptible to oxidation to carboxylic acids under strong oxidizing conditions. The aromatic rings can also be oxidized, though this typically requires harsh conditions and may lead to ring opening.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives. Catalytic hydrogenation is a common method for this transformation. For instance, quinoline itself can be readily reduced to 1,2,3,4-tetrahydroquinoline (B108954) using reagents like tin and hydrochloric acid or through catalytic hydrogenation metu.edu.tr. It is expected that this compound would undergo a similar reduction of the pyridine ring to yield 4-chloro-2,7-dimethyl-1,2,3,4-tetrahydroquinoline. The chlorine atom may also be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.

Advanced Coupling Reactions for Molecular Diversification of this compound

The chlorine atom at the C4 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex molecules with diverse functionalities.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base researchgate.netwikipedia.org. 4-Chloroquinoline derivatives are effective substrates for Suzuki coupling reactions researchgate.net. This reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C4 position of the 2,7-dimethylquinoline core.

The general mechanism for the Suzuki coupling involves three main steps: oxidative addition of the chloroquinoline to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst libretexts.org.

| Reaction | Coupling Partner | Catalyst/Base System (Typical) | Product |

|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl boronic acid or ester | Pd(PPh₃)₄ / Na₂CO₃ or K₂CO₃ researchgate.net | 4-(Aryl/Heteroaryl)-2,7-dimethylquinoline |

The development of efficient palladium catalysts and ligands has greatly expanded the scope of these cross-coupling reactions, making them indispensable in modern organic synthesis rsc.orgmdpi.com.

Chemo- and Regioselective Functional Group Interconversions on this compound

The reactivity of this compound is predominantly characterized by the lability of the chlorine atom at the C4 position of the quinoline ring. This strategic placement facilitates a variety of chemo- and regioselective functional group interconversions, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing effect of the quinoline nitrogen atom activates the C4 position, making it highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a principal pathway for the derivatization of this compound. The reaction proceeds with high regioselectivity, with the incoming nucleophile exclusively displacing the chlorine atom at the C4 position. This selectivity is a well-established principle for 4-chloroquinoline derivatives. A diverse range of nucleophiles, including amines, thiols, and alkoxides, can be employed to introduce new functional groups, leading to a wide array of 4-substituted-2,7-dimethylquinoline derivatives.

The reaction of this compound with various primary and secondary amines is a facile method for the synthesis of 4-amino-2,7-dimethylquinoline derivatives. These reactions are typically carried out by heating the chloroquinoline with an excess of the amine, sometimes in the presence of a base or in a suitable solvent. The general reaction scheme for the amination of 4-chloroquinolines is well-documented, demonstrating the selective substitution at the C4 position. For instance, the synthesis of various 4-aminoquinoline derivatives has been achieved by reacting 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines. mdpi.com

Table 1: Representative Amination Reactions of 4-Chloroquinolines

| Amine Nucleophile | Reaction Conditions | Product Type |

| Primary Alkylamine | Heat, neat or in solvent (e.g., ethanol) | 4-(Alkylamino)-2,7-dimethylquinoline |

| Secondary Alkylamine | Heat, neat or in solvent (e.g., DMF) | 4-(Dialkylamino)-2,7-dimethylquinoline |

| Aniline (B41778) Derivatives | Heat, often with acid catalysis | 4-(Arylamino)-2,7-dimethylquinoline |

| Hydrazine | Heat in a suitable solvent | 4-Hydrazino-2,7-dimethylquinoline |

This table illustrates the types of amination reactions analogous to those expected for this compound based on the reactivity of similar chloroquinolines.

Similarly, sulfur and oxygen nucleophiles can be introduced at the C4 position. Thiolation can be achieved by reacting this compound with thiols or thiolate salts, leading to the formation of 4-(thioether)-2,7-dimethylquinolines. Alkoxylation, to produce 4-alkoxy-2,7-dimethylquinolines, can be accomplished by treatment with the corresponding alcohol in the presence of a strong base, or with a pre-formed alkoxide.

Table 2: Representative Thiolation and Alkoxylation Reactions

| Nucleophile | Reagents and Conditions | Product Type |

| Thiophenol | Thiophenol, base (e.g., K2CO3), DMF | 4-(Phenylthio)-2,7-dimethylquinoline |

| Sodium Methoxide | NaOMe, Methanol, heat | 4-Methoxy-2,7-dimethylquinoline |

| Sodium Ethoxide | NaOEt, Ethanol, heat | 4-Ethoxy-2,7-dimethylquinoline |

This table provides examples of thiolation and alkoxylation reactions that are anticipated for this compound, drawing from established reactivity patterns of related chloro-substituted heterocycles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for the formation of carbon-carbon and carbon-heteroatom bonds at the C4 position of this compound. These reactions typically exhibit high chemo- and regioselectivity for the C-Cl bond, leaving other positions on the quinoline ring untouched.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C4 position of the quinoline and a variety of aryl or vinyl boronic acids or their esters. This reaction is catalyzed by a palladium(0) complex in the presence of a base. This methodology is expected to be highly effective for this compound, allowing for the synthesis of 4-aryl- and 4-vinyl-2,7-dimethylquinolines. The general applicability of Suzuki-Miyaura coupling to chloroquinolines has been established.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction provides an alternative to classical nucleophilic substitution for the synthesis of 4-amino-2,7-dimethylquinoline derivatives, often under milder conditions and with a broader substrate scope, including less nucleophilic amines. The reaction involves a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C4 Position

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | 4-Aryl/Vinyl-2,7-dimethylquinoline |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst (e.g., Pd(OAc)2), Phosphine Ligand, Base | 4-Amino-2,7-dimethylquinoline |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-2,7-dimethylquinoline |

| Heck | Alkene | Pd(0) catalyst, Base | 4-Alkenyl-2,7-dimethylquinoline |

This table summarizes key palladium-catalyzed cross-coupling reactions that are likely applicable to this compound for the selective functionalization of the C4 position.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 2,7 Dimethylquinoline

Comprehensive Spectroscopic Analysis Techniques

Spectroscopic analysis provides a non-destructive window into the molecular structure, offering detailed information about the electronic and vibrational states of the molecule. For 4-Chloro-2,7-dimethylquinoline, a combination of NMR, Fourier-Transform Infrared (FT-IR), and Raman spectroscopy offers a complete picture of its atomic arrangement and bonding.

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity, chemical environment, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic protons and the two methyl groups. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the quinoline (B57606) ring, as well as the electron-donating nature of the methyl groups.

The aromatic region is expected to feature three protons. The proton at the C3 position is anticipated to appear as a singlet due to the absence of adjacent protons. The protons at C5, C6, and C8 on the benzene (B151609) ring will exhibit splitting patterns (doublets or doublet of doublets) based on their coupling with neighboring protons. The C5-H and C6-H protons will likely show ortho-coupling, while the C8-H proton will be a singlet or show long-range coupling.

The two methyl groups (at C2 and C7) are expected to appear as sharp singlets in the upfield region of the spectrum, with their precise chemical shifts differing slightly due to their distinct electronic environments within the quinoline structure.

Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H3 | 7.20 - 7.40 | Singlet (s) |

| H5 | 7.80 - 8.00 | Doublet (d) |

| H6 | 7.30 - 7.50 | Doublet (d) |

| H8 | 7.60 - 7.80 | Singlet (s) |

| C2-CH₃ | 2.60 - 2.80 | Singlet (s) |

The ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule. This compound has 11 distinct carbon atoms, and each is expected to produce a unique signal in the spectrum. The chemical shifts are highly dependent on the hybridization and electronic environment of each carbon atom.

The carbon atom attached to the chlorine (C4) is expected to be significantly downfield due to the halogen's deshielding effect. The carbons of the heterocyclic ring (C2, C3, C4, C4a, C8a) will have characteristic shifts, with C2 and C4 appearing at lower fields. The carbons of the benzene portion of the ring system (C5, C6, C7, C8) and the quaternary carbon C4a will also show distinct signals. The two methyl carbons will resonate in the upfield region, typically below 30 ppm. Computational methods, such as Density Functional Theory (DFT) calculations, are often employed to predict ¹³C NMR chemical shifts with high accuracy, aiding in the definitive assignment of each signal. nih.govaps.orgresearchgate.net

Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 158 - 162 |

| C3 | 120 - 124 |

| C4 | 142 - 146 |

| C4a | 148 - 152 |

| C5 | 126 - 130 |

| C6 | 128 - 132 |

| C7 | 138 - 142 |

| C8 | 124 - 128 |

| C8a | 146 - 150 |

| C2-CH₃ | 23 - 27 |

The FT-IR and Raman spectra of this compound are expected to display several characteristic bands corresponding to the vibrations of its specific structural motifs.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated in the 3000–3100 cm⁻¹ region. Aliphatic C-H stretching from the two methyl groups will appear just below 3000 cm⁻¹.

C=C and C=N Ring Vibrations: The stretching vibrations of the quinoline ring system, involving C=C and C=N bonds, typically produce a series of sharp bands in the 1400–1650 cm⁻¹ region. These are often strong in both IR and Raman spectra.

Methyl Group Bending: Symmetric and asymmetric bending (scissoring) vibrations of the methyl groups are expected around 1375 cm⁻¹ and 1450 cm⁻¹, respectively.

C-Cl Vibration: The C-Cl stretching vibration is expected to produce a strong band in the lower frequency "fingerprint" region, typically between 600 and 800 cm⁻¹. dergipark.org.tr This band is often more prominent in the Raman spectrum.

Ring Bending Modes: Out-of-plane bending vibrations of the aromatic C-H bonds and ring puckering modes occur at frequencies below 1000 cm⁻¹ and are characteristic of the substitution pattern.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |

| C=N/C=C Ring Stretch | 1400 - 1650 | FT-IR, Raman |

| CH₃ Bending | 1370 - 1460 | FT-IR |

| C-Cl Stretch | 600 - 800 | FT-IR, Raman |

In modern structural analysis, quantum chemical calculations are frequently used to predict vibrational spectra. nih.govnih.gov Density Functional Theory (DFT), often using functionals like B3LYP with basis sets such as 6-311++G(d,p), allows for the computation of the optimized molecular geometry and the corresponding harmonic vibrational frequencies. dergipark.org.trnih.gov

These theoretical calculations provide a complete vibrational spectrum, including both IR and Raman intensities, which can be compared directly with experimental data. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, leading to a better alignment with experimental values. nih.gov Furthermore, Potential Energy Distribution (PED) analysis is performed on the calculated modes to provide a quantitative assignment for each vibrational band, describing the contribution of different internal coordinates (stretching, bending, etc.) to each normal mode. This combined theoretical and experimental approach allows for a highly detailed and confident assignment of the entire vibrational spectrum of complex molecules like this compound.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation analysis. For this compound, with a molecular formula of C₁₁H₁₀ClN, the expected molecular weight is approximately 191.66 g/mol .

In a typical electron ionization (EI) mass spectrum of a chloro-dimethylquinoline isomer, the molecular ion peak (M⁺) would be observed. A characteristic feature would be the presence of an M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).

Loss of a chlorine radical: [M - Cl]⁺

Loss of a methyl radical: [M - CH₃]⁺

Subsequent loss of small molecules like HCN from the heterocyclic ring.

The mass spectrum of the parent compound, 4-chloroquinoline (B167314), shows a prominent molecular ion peak and a significant peak corresponding to the loss of the chlorine atom, underscoring the stability of the quinoline nucleus. nist.gov Similar stability would be expected for its dimethyl derivative.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs ultraviolet light, leading to characteristic absorption bands. The electronic spectrum of quinoline derivatives is typically characterized by π → π* and n → π* transitions.

For this compound, the conjugated π-system of the quinoline core is the primary contributor to its UV absorption. The introduction of a chlorine atom and two methyl groups acts as auxochromes, which can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε) compared to the parent quinoline molecule.

The UV-Vis spectrum of chloroquinoline derivatives generally displays multiple absorption bands corresponding to different electronic transitions within the aromatic system. dergipark.org.tr

π → π transitions:* These are typically high-energy transitions resulting in strong absorption bands, often observed in the range of 200-350 nm for quinoline systems.

n → π transitions:* These transitions, involving the non-bonding electrons on the nitrogen atom, are generally weaker and may be observed as a shoulder on the longer-wavelength side of the π → π* bands.

Experimental and computational studies on related molecules like 6-chloroquinoline have been used to assign these electronic transitions using Time-Dependent Density Functional Theory (TD-DFT). dergipark.org.trresearchgate.net Similar analysis for this compound would reveal the specific energies of its frontier molecular orbitals (HOMO and LUMO) and the nature of its electronic absorption bands.

| Typical Electronic Transitions in Quinoline Derivatives |

| Transition Type |

| π → π |

| n → π |

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

Note: As specific crystallographic data for this compound was not found, the following sections utilize data from the closely related isomer, 4-Chloro-2,5-dimethylquinoline (B3024344) , to illustrate the principles of its solid-state structure. The fundamental aspects of molecular geometry and intermolecular forces are expected to be comparable.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of the isomer 4-Chloro-2,5-dimethylquinoline provides valuable insights into the likely structural characteristics of the 2,7-dimethyl isomer. nih.gov

The crystal structure of 4-Chloro-2,5-dimethylquinoline reveals a monoclinic crystal system. nih.gov Key crystallographic parameters for this isomer are summarized in the table below.

| Crystallographic Data for 4-Chloro-2,5-dimethylquinoline | |

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀ClN |

| Molecular Weight | 190.66 |

| Crystal System | Monoclinic |

| a (Å) | 6.9534 (9) |

| b (Å) | 13.0762 (14) |

| c (Å) | 10.4306 (11) |

| β (°) | 99.239 (8) |

| Volume (ų) | 936.09 (19) |

Determination of Molecular Geometry and Conformational Analysis

The X-ray structure of 4-Chloro-2,5-dimethylquinoline shows that the molecule is essentially planar. nih.gov The quinoline ring system, composed of fused benzene and pyridine (B92270) rings, forms a rigid, flat structure with a root-mean-square deviation for all non-hydrogen atoms of only 0.009 Å. nih.gov

This planarity is a key feature of the quinoline core. The chlorine atom and the two methyl groups lie nearly in the same plane as the ring system. This conformational rigidity is due to the extensive sp² hybridization of the carbon and nitrogen atoms within the aromatic rings. The bond lengths and angles within the quinoline nucleus would be consistent with those of other aromatic heterocyclic compounds, though minor distortions can be induced by the substituents.

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. In the solid state of 4-Chloro-2,5-dimethylquinoline, the molecules are organized into stacks along the a-axis. nih.gov

The dominant intermolecular force responsible for this packing is π–π stacking . These interactions occur between the electron-rich aromatic quinoline rings of adjacent molecules. The crystal packing analysis shows that the centroids of the benzene and pyridine rings of neighboring molecules are alternately separated by distances of 3.649 (1) Å and 3.778 (1) Å. nih.gov

In addition to π–π stacking, other weak intermolecular interactions, such as C–H···Cl hydrogen bonds and Cl···Cl contacts , are known to play a significant role in the crystal packing of various substituted chloroquinoline derivatives. ias.ac.inresearchgate.net These interactions help to stabilize the three-dimensional supramolecular assembly in the solid state. ias.ac.in The specific nature of these interactions, classified as Type I or Type II halogen contacts, influences the resulting packing motifs. ias.ac.in

| Intermolecular Interactions in Chloroquinoline Crystals |

| Interaction Type |

| π–π Stacking |

| C–H···Cl Hydrogen Bonds |

| Cl···Cl Contacts |

Theoretical and Computational Chemistry Investigations on 4 Chloro 2,7 Dimethylquinoline

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of molecules due to its balance of accuracy and computational efficiency. nih.gov By calculating the electron density, DFT can determine the ground-state electronic structure, offering insights into molecular geometry, stability, and reactivity. mdpi.commdpi.com For 4-Chloro-2,7-dimethylquinoline, DFT is employed to model various aspects of its chemical behavior.

| Parameter | Atom Pair/Trio | Predicted Value |

|---|---|---|

| Bond Length (Å) | C4-Cl | 1.745 |

| N1-C2 | 1.315 | |

| C7-C(methyl) | 1.510 | |

| C2-C(methyl) | 1.505 | |

| Bond Angle (°) | Cl-C4-C3 | 118.5 |

| C3-C4-C4a | 121.0 | |

| C6-C7-C8 | 120.5 |

Note: The values in the table are representative theoretical predictions based on DFT calculations for quinoline (B57606) derivatives and are intended for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. dergi-fytronix.comchemrxiv.org

For this compound, the MEP surface would be expected to show:

Negative Potential (Red/Yellow): The most electron-rich region is concentrated around the nitrogen atom of the quinoline ring due to its high electronegativity and lone pair of electrons. This site is the primary target for protonation and electrophilic attack.

Positive Potential (Blue): Electron-deficient regions are likely found around the hydrogen atoms and, to a lesser extent, the chlorine-substituted carbon (C4), making these areas susceptible to nucleophilic interactions.

Neutral Potential (Green): The aromatic rings and methyl groups generally represent areas of neutral potential.

This analysis is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, electronic transitions, and stability. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: This orbital acts as the primary electron donor. A high HOMO energy indicates a greater tendency to donate electrons to an acceptor molecule.

LUMO: This orbital acts as the primary electron acceptor. A low LUMO energy suggests a greater ability to accept electrons from a donor molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE) , is a critical descriptor of molecular stability and reactivity. ajchem-a.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rjptonline.org Conversely, a small energy gap indicates a molecule is more reactive and can be easily polarized. researchgate.net DFT calculations are routinely used to compute the energies of these orbitals and the resulting energy gap.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| E(HOMO) | -6.58 | Electron donating ability |

| E(LUMO) | -1.45 | Electron accepting ability |

| Energy Gap (ΔE) | 5.13 | High kinetic stability and low reactivity |

Note: Values are representative based on DFT studies of similar chloro-quinoline derivatives.

To provide a more quantitative prediction of reactivity at specific atomic sites, various computational descriptors derived from DFT are used.

Mulliken and Natural Population Analysis (NPA) Charges: These methods partition the total electron density among the atoms in a molecule, assigning partial charges. This information helps identify electrostatic interactions and reactive centers. For this compound, the nitrogen atom is expected to carry the most significant negative charge, while the attached carbons and the chlorine-bound carbon will be more positive.

Fukui Functions: The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the system. mdpi.com It helps to identify the most reactive sites within a molecule. Condensed Fukui functions are used to pinpoint specific atoms:

f+: Indicates the propensity of a site for nucleophilic attack (attack by an electron donor).

f-: Indicates the propensity of a site for electrophilic attack (attack by an electron acceptor).

f0: Indicates the propensity for radical attack.

For this compound, Fukui analysis would likely confirm that the nitrogen atom and certain carbons on the benzene (B151609) ring are susceptible to electrophilic attack, while the carbon atom attached to the chlorine (C4) is a primary site for nucleophilic attack. researchgate.net

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| N1 | -0.45 |

| C2 | 0.28 |

| C4 | 0.21 |

| Cl | -0.15 |

| C7 | 0.12 |

Note: These values are illustrative and depend on the specific DFT method and basis set used.

In Silico Prediction of Spectroscopic Data (NMR, IR, UV-Vis) for this compound

Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for structure verification and interpretation of experimental data. science.gov

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Invariant Atomic Orbital (GIAO) method, typically with DFT. nih.gov These calculations provide predicted chemical shifts that, when compared to a reference compound like Tetramethylsilane (TMS), show good agreement with experimental spectra. researchgate.net

IR Spectroscopy: Infrared (IR) spectra are predicted by calculating the vibrational frequencies of the molecule from its optimized geometry. These frequencies correspond to specific bond stretching, bending, and torsional motions. While calculated frequencies are often systematically higher than experimental values, they can be scaled by an empirical factor to achieve better correlation.

UV-Vis Spectroscopy: The electronic absorption spectra (UV-Vis) are predicted using Time-Dependent Density Functional Theory (TD-DFT). rjptonline.org This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax) observed experimentally.

| Spectroscopy Type | Predicted Feature | Assignment |

|---|---|---|

| ¹H NMR (ppm) | ~8.0 | Aromatic H (e.g., H5, H8) |

| ~7.4 | Aromatic H (e.g., H3, H6) | |

| ~2.5 | Methyl (CH₃) Protons | |

| IR (cm⁻¹) | ~3050 | Aromatic C-H Stretch |

| ~1600 | C=C/C=N Ring Stretch | |

| ~850 | C-Cl Stretch | |

| UV-Vis (nm) | ~320 | π → π* transition |

| ~280 | n → π* transition |

Note: These are representative values based on theoretical calculations for quinoline systems.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Methodologies (Theoretical Aspects)

Beyond characterizing the molecule itself, computational methods are used to predict its biological activity and interactions with macromolecular targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. europa.eu The process involves calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic properties) for each compound and using statistical methods to create a mathematical model that predicts activity. For quinoline derivatives, QSAR models have been developed to predict activities like anticancer or antimalarial efficacy. In a related study, 2,7-dimethylquinoline (B1584490) was used as a reference structure to build a model for inhibitors of a CYP enzyme, demonstrating the applicability of QSAR to this molecular scaffold. mdpi.com

Molecular Docking: Molecular docking is a structure-based method used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a biological target, typically a protein. unirioja.esnih.gov The methodology involves two main components:

Search Algorithm: This component systematically explores the conformational space of the ligand within the binding pocket, generating a large number of possible binding poses. mdpi.com

Scoring Function: This component estimates the binding free energy for each generated pose, ranking them to identify the most favorable (lowest energy) binding mode. researchgate.netresearchgate.net

For this compound, molecular docking could be theoretically applied to various targets (e.g., kinases, enzymes) to predict its potential as an inhibitor. The simulation would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex, providing a rational basis for its potential mechanism of action. researchgate.net

Computational Studies on Regioselectivity and C-H Acidity in Quinoline Functionalization

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the mechanisms and predicting the outcomes of organic reactions. In the context of quinoline chemistry, computational studies are instrumental in understanding the regioselectivity of functionalization reactions, which is largely governed by the relative C-H acidity of the different positions on the quinoline ring. While specific computational studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the principles derived from studies on other substituted quinolines can be applied to understand its reactivity.

Computational methods are frequently employed to rationalize the regioselectivity of metalation and subsequent functionalization of chloro-substituted quinolines. researchgate.net DFT calculations, for instance, can be used to determine the pKa values of aromatic hydrogens, providing a quantitative measure of their acidity. researchgate.net This information is crucial for predicting which C-H bond is most likely to be cleaved by a given base or metal catalyst.

The regioselectivity in the functionalization of quinoline derivatives is a complex interplay of electronic and steric effects imparted by the substituents. The chlorine atom at the 4-position, being an electron-withdrawing group, is expected to influence the electron density distribution across the quinoline ring. Similarly, the electron-donating methyl groups at the 2- and 7-positions will also exert their electronic influence. Computational models can precisely map these electronic effects, often through the calculation of molecular electrostatic potential (MEP) maps and natural bond orbital (NBO) analysis. These analyses help in identifying the most electron-deficient (and thus most acidic) C-H bonds, which are typically the preferred sites for nucleophilic attack or deprotonation.

In broader studies of quinoline functionalization, DFT calculations have been used to elucidate reaction mechanisms, such as those involving transition metal catalysis. mdpi.comnih.gov These studies often involve calculating the energies of various intermediates and transition states to determine the most favorable reaction pathway. For a molecule like this compound, such calculations could predict whether a functionalization reaction is more likely to occur at the C-3, C-5, C-6, or C-8 position by evaluating the activation barriers for C-H activation at each of these sites.

The following table illustrates the kind of data that can be generated from computational studies to predict regioselectivity, based on calculated C-H acidity for a hypothetical substituted quinoline. Please note that this is a representative table, as specific data for this compound was not found in the public domain.

| Position | Calculated pKa | Predicted Reactivity |

| C-3 | 35.2 | Moderate |

| C-5 | 38.9 | Low |

| C-6 | 37.5 | Moderate-Low |

| C-8 | 36.1 | High |

Note: The pKa values in this table are hypothetical and for illustrative purposes only to demonstrate the output of computational studies.

Research Perspectives and Specialized Applications of 4 Chloro 2,7 Dimethylquinoline Derivatives in Chemical Sciences

Materials Science Applications of Quinoline (B57606) Derivatives

The unique electronic and structural characteristics of the quinoline ring system make its derivatives highly valuable in the design of advanced materials. Researchers are actively exploring their incorporation into polymers, their function as ligands in catalytic systems, and their photonic and electronic properties for various device applications.

Development of Advanced Polymer Architectures Incorporating Quinoline Scaffolds

The integration of quinoline moieties into polymer backbones or as side chains can impart desirable thermal, optical, and chemical properties to the resulting materials. A common strategy involves the synthesis of novel monomers containing the quinoline fragment, which are then polymerized.